(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-4H-1,3-benzodioxin with methyl 2-chloropyridine-3-carboxylate under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, with a similar structure but different functional groups.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds, this compound shares some structural similarities but has different chemical properties.
Uniqueness
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate is unique due to its specific combination of a benzodioxin ring and a chloropyridine carboxylate, which imparts distinct chemical and biological properties
Properties
CAS No. |
851399-79-6 |
---|---|
Molecular Formula |
C15H11Cl2NO4 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H11Cl2NO4/c16-11-4-9-6-20-8-22-13(9)10(5-11)7-21-15(19)12-2-1-3-18-14(12)17/h1-5H,6-8H2 |
InChI Key |
HORYRANMVILMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)COC(=O)C3=C(N=CC=C3)Cl)OCO1 |
solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.